4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid
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Overview
Description
4-({[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYL]AMINO}METHYL)BENZOIC ACID is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a hydroxyl group, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYL]AMINO}METHYL)BENZOIC ACID typically involves multiple steps, starting with the chlorination of 4-hydroxy-3-methoxybenzyl alcohol to obtain 3-chloro-4-hydroxy-5-methoxybenzyl alcohol . This intermediate is then reacted with benzoic acid derivatives under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated phenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorinated site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
4-({[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-({[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-(((1,2-BIS(3-METHOXYPHENYL)-2-OXOETHOXY)CARBONYL)AMINO)BENZOIC ACID
- 4-(((1,3-BENZODIOXOL-5-YL)METHYL)AMINO)BENZOIC ACID
- 4-(((1,3-DIHYDRO-1,3,3-TRIMETHYL-2H-INDOL-2-YLIDENE)METHYL)AZO)-N-PHENYLANILINE
Uniqueness: 4-({[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenyl group, hydroxyl group, and methoxy group in conjunction with the benzoic acid moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C16H16ClNO4 |
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Molecular Weight |
321.75 g/mol |
IUPAC Name |
4-[[(3-chloro-4-hydroxy-5-methoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H16ClNO4/c1-22-14-7-11(6-13(17)15(14)19)9-18-8-10-2-4-12(5-3-10)16(20)21/h2-7,18-19H,8-9H2,1H3,(H,20,21) |
InChI Key |
KLQAOHHNSPKIGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Cl)O |
Origin of Product |
United States |
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